molecular formula C9H11BrN2O4 B289834 2-Bromo-3,5-diethoxy-6-nitropyridine

2-Bromo-3,5-diethoxy-6-nitropyridine

Cat. No.: B289834
M. Wt: 291.1 g/mol
InChI Key: WFCVJOKZUAWIAU-UHFFFAOYSA-N
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Description

2-Bromo-3,5-diethoxy-6-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted with bromine (Br) at position 2, ethoxy (-OEt) groups at positions 3 and 5, and a nitro (-NO₂) group at position 4. This compound belongs to a class of halogenated nitro-pyridines, which are of interest in pharmaceuticals, agrochemicals, and materials science due to their reactivity and electronic properties.

Computational studies using density-functional theory (DFT) methods, such as those described by Becke and Lee-Yang-Parr, could provide insights into its thermochemical stability and electronic structure .

Properties

IUPAC Name

2-bromo-3,5-diethoxy-6-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4/c1-3-15-6-5-7(16-4-2)9(12(13)14)11-8(6)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCVJOKZUAWIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N=C1[N+](=O)[O-])Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288900
Record name 2-Bromo-3,5-diethoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856850-59-4
Record name 2-Bromo-3,5-diethoxy-6-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856850-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-diethoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-bromo-3,5-diethoxy-6-nitropyridine with structurally related compounds, emphasizing substituent effects:

Compound Name Core Structure Substituents Key Properties/Reactivity Notes
This compound Pyridine Br (C2), -OEt (C3/C5), NO₂ (C6) Bromine as leaving group; ethoxy groups enhance electron density but introduce steric hindrance . Nitro group directs electrophilic substitution.
2-Bromo-3,5-dinitrobenzoyl chloride Benzene Br (C2), NO₂ (C3/C5), COCl (C1) High reactivity due to acyl chloride; nitro groups reduce electron density, increasing electrophilicity . Melting point: 98°C.
2-Bromo-5-nitropyridine Pyridine Br (C2), NO₂ (C5) Simpler structure; nitro group enhances electrophilicity at C3 and C4 positions. Bromine participates in SNAr reactions.

Physical Properties

  • Melting Points : While data for this compound is unreported, analogs like 2-bromo-3,5-dinitrobenzoyl chloride (m.p. 98°C) and its esters (e.g., methyl ester, m.p. 109°C) suggest that bulky substituents and nitro groups elevate melting points . The ethoxy groups in the target compound may lower its melting point compared to nitro-dominated analogs due to reduced crystallinity.
  • Solubility : Ethoxy groups likely improve solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to nitro-rich derivatives, which are more polar but less soluble due to strong intermolecular interactions.

Reactivity and Electronic Effects

  • Nitro Group : In both pyridine and benzene derivatives, the nitro group is strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (SNAr) at positions ortho and para to itself. However, in the target compound, the ethoxy groups (electron-donating) at C3/C5 may counterbalance this effect, creating a unique electronic environment .
  • Bromine as a Leaving Group : Bromine in pyridine derivatives is less reactive in SNAr compared to benzene analogs due to the electron-deficient nature of the pyridine ring. Computational studies using DFT (e.g., Becke’s hybrid functionals) could quantify activation energies for substitution pathways .
  • Steric Effects : The 3,5-diethoxy groups in the target compound may hinder reactions at adjacent positions, a factor absent in simpler derivatives like 2-bromo-5-nitropyridine.

Computational Insights

DFT methods (e.g., B3LYP) and correlation-energy functionals (e.g., Lee-Yang-Parr) have been critical in predicting thermochemical data and electronic properties for similar compounds . For this compound, such studies could:

  • Predict bond dissociation energies (e.g., C-Br bond stability).
  • Compare aromaticity and charge distribution with benzene-based analogs.

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